molecular formula C7H5BrFNO B12079570 2-Bromo-5-fluorobenzaldehyde oxime

2-Bromo-5-fluorobenzaldehyde oxime

Cat. No.: B12079570
M. Wt: 218.02 g/mol
InChI Key: SOXOEIXMKVKWQH-ONNFQVAWSA-N
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Description

2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzaldehyde oxime typically involves the following steps:

    Starting Material: The synthesis begins with 2-Bromo-5-fluorobenzaldehyde.

    Oximation: The aldehyde group of 2-Bromo-5-fluorobenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

The general reaction can be represented as:

2-Bromo-5-fluorobenzaldehyde+NH2OHHCl2-Bromo-5-fluorobenzaldehyde oxime+H2O+HCl\text{2-Bromo-5-fluorobenzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{HCl} 2-Bromo-5-fluorobenzaldehyde+NH2​OH⋅HCl→2-Bromo-5-fluorobenzaldehyde oxime+H2​O+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The oxime group can be oxidized to a nitroso compound or further to a nitro compound under specific conditions.

Common Reagents and Conditions

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Major Products

    Reduction: 2-Bromo-5-fluoroaniline.

    Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.

    Oxidation: 2-Bromo-5-fluoronitrobenzene.

Scientific Research Applications

2-Bromo-5-fluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzaldehyde oxime depends on its specific application. In biochemical contexts, the oxime group can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzaldehyde: The parent compound without the oxime group.

    2-Bromo-5-fluoroaniline: The reduced form of the oxime.

    2-Bromo-5-fluoronitrobenzene: The oxidized form of the oxime.

Uniqueness

2-Bromo-5-fluorobenzaldehyde oxime is unique due to the presence of both an oxime group and halogen substituents on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The oxime group provides a handle for further functionalization, while the bromine and fluorine atoms offer sites for substitution reactions, enhancing its versatility in chemical transformations.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NE)-N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H/b10-4+

InChI Key

SOXOEIXMKVKWQH-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)Br

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)Br

Origin of Product

United States

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